molecular formula C8H8FN3 B6230629 7-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine CAS No. 1532228-68-4

7-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine

Cat. No.: B6230629
CAS No.: 1532228-68-4
M. Wt: 165.2
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Description

7-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 1st position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the reaction of 7-fluoro-1H-benzimidazole with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the methylation process .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound is known to bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine: Similar structure but with the fluorine atom at the 6th position.

    5-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine: Fluorine atom at the 5th position.

    1-methyl-1H-1,3-benzodiazol-2-amine: Lacks the fluorine atom.

Uniqueness

7-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 7th position can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties compared to other similar compounds .

Properties

CAS No.

1532228-68-4

Molecular Formula

C8H8FN3

Molecular Weight

165.2

Purity

95

Origin of Product

United States

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